N-(2,1,3-benzothiadiazol-4-yl)-2,1,3-benzoselenadiazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2,1,3-benzoselenadiazole-4-sulfonamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with 2,1,3-benzoselenadiazole derivatives under specific conditions. One common method includes the use of sulfonamide groups to facilitate the reaction. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistency and purity. The process is optimized to reduce waste and improve yield, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-2,1,3-benzoselenadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, commonly using halogenation or nitration reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenation agents like chlorine or bromine, nitration agents like nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-(2,1,3-benzothiadiazol-4-yl)-2,1,3-benzoselenadiazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes involved in cancer cell proliferation.
Wirkmechanismus
The mechanism by which N-(2,1,3-benzothiadiazol-4-yl)-2,1,3-benzoselenadiazole-4-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in cancer cell proliferation, such as kinases and proteases.
Pathways Involved: It inhibits the catalytic activity of these enzymes, leading to the induction of apoptosis (programmed cell death) in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,1,3-Benzothiadiazole: Known for its electron-accepting properties and used in optoelectronic applications.
2,1,3-Benzoselenadiazole: Similar to benzothiadiazole but with selenium, offering unique photophysical properties.
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-2,1,3-benzoselenadiazole-4-sulfonamide stands out due to its combination of benzothiadiazole and benzoselenadiazole units, providing a unique set of electronic and photophysical properties that are not observed in other similar compounds .
Eigenschaften
Molekularformel |
C12H7N5O2S2Se |
---|---|
Molekulargewicht |
396.3 g/mol |
IUPAC-Name |
N-(2,1,3-benzothiadiazol-4-yl)-2,1,3-benzoselenadiazole-4-sulfonamide |
InChI |
InChI=1S/C12H7N5O2S2Se/c18-21(19,10-6-2-5-9-12(10)17-22-16-9)15-8-4-1-3-7-11(8)14-20-13-7/h1-6,15H |
InChI-Schlüssel |
SHKJOHYQYCTNRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NSN=C2C(=C1)NS(=O)(=O)C3=CC=CC4=N[Se]N=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.